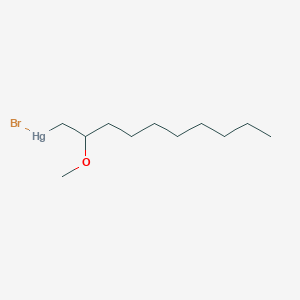

Bromo(2-methoxydecyl)mercury

Description

Historical Context of Organomercury Compound Research

The field of organomercury chemistry has a rich history dating back to the mid-19th century. In 1851, English chemist Sir Edward Frankland reported the first synthesis of organomercury compounds while working on organozinc reagents. libretexts.org This was shortly followed by George Buckton's 1858 report on the synthesis of the volatile liquid dimethylmercury (B1214916). libretexts.org

Significant advancements continued, with Otto Dimroth's first report of the mercuration of benzene (B151609) in 1898, a key reaction in forming aryl-mercury bonds. wikipedia.org Throughout the 20th century, research expanded dramatically, driven by the utility of these compounds as antiseptics, fungicides, and versatile intermediates in organic synthesis. wikipedia.orgtaylorandfrancis.com The development of organolithium compounds by Wilhelm Schlenk in 1917 provided new synthetic routes via the transalkylation of organomercury compounds. slideshare.net These historical milestones laid the groundwork for understanding the synthesis, structure, and reactivity of compounds like Bromo(2-methoxydecyl)mercury.

Structural Features and Bonding in Organomercury(II) Compounds

A defining stereochemical feature of bivalent mercury (Hg(II)) in organometallic compounds is its strong tendency to form two strong, predominantly collinear bonds. core.ac.uk This results in a characteristic linear geometry for both dialkylmercury (R₂Hg) and organomercury halide (RHgX) compounds, as confirmed by X-ray crystal structures. wikipedia.orgcore.ac.uklibretexts.org

| Compound | Bond Angle (°) | Note |

|---|---|---|

| General R₂Hg/RHgX | ~180 | Ideal linear geometry. wikipedia.orgcore.ac.uk |

| (C₆F₅)₂Hg | 176.2 | Slight distortion from linear. libretexts.org |

| [(C₆F₅)₂Hg]₂(diars) | 173 | Distortion due to adduct formation. libretexts.org |

The carbon-mercury (C-Hg) bond is a covalent bond with low polarity, which contributes to the stability of these compounds in the presence of water and oxygen. wikipedia.org The bond is, however, often sensitive to light. taylorandfrancis.com The standard length of an unperturbed Hg-C bond is typically in the range of 2.06–2.15 Å. core.ac.uk

Several factors can influence this bond length. The presence of electronegative substituents on the organic group can cause a slight elongation of the C-Hg bond to between 2.10 and 2.14 Å. core.ac.uk Significant steric strain within the molecule can also lead to a small elongation. core.ac.uk Thermochemical studies have revealed that the energy required to break the first C-Hg bond in a dialkylmercury compound is substantially greater than that required to break the second, suggesting the bond in the resulting mercury alkyl radical (RHg•) is fundamentally different, possibly being a polarization bond. royalsocietypublishing.org

| Compound Type/Environment | Bond Length (Å) |

|---|---|

| Sterically unhindered organomercury compounds | 2.06 - 2.15 core.ac.uk |

| Fluorinated organomercury compounds | 2.10 - 2.14 core.ac.uk |

| Mercury on activated carbon surfaces | 2.26 - 2.34 nih.gov |

Furthermore, the halogen atom can participate in non-covalent interactions. Experimental and theoretical studies have shown that mercury-bonded halogens can form "halogen bonds" with neighboring electron-donating atoms (such as oxygen or nitrogen), influencing the crystal structure. core.ac.uk The interaction of mercury with brominated activated carbon surfaces, for instance, shows that while Hg-Br complexes are stable, the most stable configurations occur when mercury is adjacent to an oxygen atom, indicating a complex interplay of interactions. nih.gov

Significance of Organomercury Halides in Synthetic Organometallic Chemistry

Organomercury halides are highly valuable intermediates in organic and organometallic synthesis due to their stability and predictable reactivity. wikipedia.orgwiley.com The C-Hg bond, while generally robust, can be cleaved under specific, well-controlled conditions, making these compounds versatile reagents. wikipedia.org

Key applications of organomercury halides include:

Transmetalation: They readily exchange their organic group with other metals. For instance, reacting diphenylmercury (B1670734) with aluminum yields triphenylaluminium, a reaction that is foundational in preparing other organometallic reagents. wikipedia.org

Halogenation: Reaction with halogens provides a straightforward route to the corresponding organic halide. wikipedia.org

Palladium-Catalyzed Coupling: Organomercurials are used in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. wikipedia.org

Solvomercuration: One of the most significant applications is in solvomercuration reactions (such as oxymercuration-demercuration). Here, a mercury salt adds across an alkene or alkyne, followed by displacement of the mercury, providing a reliable method for the Markovnikov addition of water, alcohols, or other nucleophiles. wikipedia.orgwiley.com

Radical Reactions: Alkylmercury halides can serve as precursors to alkyl radicals. Their reaction with silyl (B83357) hydrides, for example, generates an intermediate alkylmercury hydride that readily decomposes to provide an alkyl radical for addition reactions. iastate.eduiastate.edu

These synthetic routes underscore the importance of the alkylmercury halide class, providing the chemical framework through which complex molecules like this compound can be understood and potentially utilized.

Structure

2D Structure

Properties

CAS No. |

113815-43-3 |

|---|---|

Molecular Formula |

C11H23BrHgO |

Molecular Weight |

451.80 g/mol |

IUPAC Name |

bromo(2-methoxydecyl)mercury |

InChI |

InChI=1S/C11H23O.BrH.Hg/c1-4-5-6-7-8-9-10-11(2)12-3;;/h11H,2,4-10H2,1,3H3;1H;/q;;+1/p-1 |

InChI Key |

KCWDQSWCLHFENV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCC(C[Hg]Br)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Bromo 2 Methoxydecyl Mercury Analogs

Carbon-Mercury Bond Cleavage Reactionsnih.govumt.eduhabitablefuture.orghabitablefuture.orgnih.gov

The cleavage of the carbon-mercury bond is a central feature of organomercurial reactivity and can proceed through distinct mechanistic pathways. This bond scission can be induced by various reagents and conditions, leading to the formation of different products. nih.govumt.edu The cleavage can be broadly categorized into homolytic and heterolytic pathways.

Homolytic Cleavage Pathwaysnih.govkarger.com

Homolytic cleavage involves the symmetrical breaking of the C-Hg bond, where each fragment retains one of the bonding electrons, resulting in the formation of a free radical and a mercury-centered radical.

R-Hg-X → R• + •Hg-X

This pathway is particularly relevant in biochemical contexts, where the interaction of organomercurials with biological systems can generate reactive organic radicals (R•). researchgate.net These radicals can then participate in further reactions, such as promoting lipid peroxidation. researchgate.net While the homolytic pathway (S_H_2) has been demonstrated for the protonolysis of diorganomercurials, its occurrence with organomercurial salts is less definitively established in non-enzymatic systems. iupac.org The generation of active free radicals from the homolytic cleavage of the C-Hg bond is considered a significant contributor to the toxic mechanisms of organomercurials. researchgate.net

Factors that can promote homolytic cleavage include:

Photolysis: Exposure to ultraviolet (UV) radiation can provide the energy needed to break the C-Hg bond. vulcanchem.com

Thermal Decomposition: At elevated temperatures, the C-Hg bond may cleave homolytically.

Radical Initiators: The presence of other radical species can induce the decomposition of the organomercurial.

Heterolytic Cleavage Mechanisms

Heterolytic cleavage is the more common pathway for the C-Hg bond scission, involving an unequal distribution of the bonding electrons. catalysis.blog This results in the formation of ions. catalysis.blogcurlyarrows.com The direction of the cleavage depends on the nature of the attacking reagent and the structure of the organomercurial.

This process is fundamental in many catalytic reactions, including those involving organometallic compounds. catalysis.blog The cleavage generates reactive electrophiles and nucleophiles which are key intermediates in reactions like S_N_1 and electrophilic aromatic substitutions. curlyarrows.com

Two main modes of heterolytic cleavage are observed:

Electrophilic Attack (S_E_2 Mechanism): An electrophile (E+) attacks the carbon atom of the C-Hg bond. The mercury atom departs with the bonding electrons, forming a mercuric salt. This is a common mechanism for organomercurials. iupac.org The reaction proceeds through a transition state where the electrophile assists in the cleavage of the C-Hg bond. umt.edu

R-Hg-X + E+ → R-E + HgX+

The reactivity in electrophilic substitution is sensitive to the electron density at the carbon atom. umt.edu Consequently, dialkylmercurials (R₂Hg) are generally more reactive towards electrophiles than alkylmercuric halides (RHgX) because the electron-withdrawing halide reduces the nucleophilicity of the carbon atom. umt.edu

Nucleophilic Attack: A nucleophile (Nu-) can attack the mercury atom, which can facilitate the departure of the organic group as a carbanion (R-). This pathway is less common and typically requires the formation of a stabilized carbanion. iupac.org

R-Hg-X + Nu- → [R-Hg-X(Nu)]- → R- + HgX(Nu)

| Cleavage Pathway | Description | Resulting Species | Common Conditions |

| Homolytic | Symmetrical breaking of the C-Hg bond. researchgate.net | Organic radical (R•) and a mercury radical (•HgX). researchgate.net | UV radiation, heat, radical initiators. vulcanchem.com |

| Heterolytic | Unsymmetrical breaking of the C-Hg bond. catalysis.blogcurlyarrows.com | Carbocation (R+) and a mercury species, or a carbanion (R-) and a mercury species. iupac.orgcurlyarrows.com | Presence of electrophiles or nucleophiles. umt.eduiupac.org |

Electrophilic Displacement Reactions at the Mercury Centerethernet.edu.etresearchgate.net

Organomercurials readily undergo electrophilic substitution reactions. umt.edu In these reactions, an incoming electrophile replaces the mercury-containing group. The general reactivity sequence for electrophilic attack on organomercurials is influenced by the polarity of the C-Hg bond. umt.edu Dialkylmercury compounds are more susceptible to electrophilic cleavage than alkylmercuric salts. umt.edu

Protonolysis, the cleavage of the C-Hg bond by a protic acid, is a classic example of an electrophilic substitution reaction. umt.edu This reaction is catalyzed by enzymes in certain bacteria, such as organomercury lyase, which breaks down toxic organomercurials into less harmful inorganic mercury (Hg(II)) and a hydrocarbon. iupac.org The enzymatic process is proposed to occur via a concerted S_E_2 mechanism, where C-H bond formation and C-Hg bond cleavage happen in a single transition state. iupac.org

Ozonolysis is another example of an electrophilic reaction where ozone attacks the C-Hg bond. umt.edu Studies on n-alkylmercuric halides have shown that this reaction can lead to significant carbon-carbon bond cleavage within the alkyl chain, in addition to the primary C-Hg bond scission. umt.edu

Transmetalation Reactions with Other Organometallic Reagentsnih.govhabitablefuture.orgiupac.orgmdpi.com

Transmetalation involves the transfer of an organic group from mercury to another metal. This is a synthetically useful reaction that leverages the reactivity of the C-Hg bond. General methods for preparing organomercury compounds can involve transmetalation from other organometallic reagents. vulcanchem.com Conversely, organomercurials can serve as reagents to form other organometallic compounds.

Interactions with Main Group Organometallicsumt.educurlyarrows.com

Organomercurials can react with organometallic compounds of main group elements, such as those of tin or silicon. umt.edu For instance, the reaction of an organomercurial with a tin halide could result in the formation of an organotin compound and a mercury halide. The driving force for these reactions is often the formation of a more stable organometallic species or a salt that precipitates from the reaction mixture. While Grignard reagents are commonly used to synthesize organomercurials from mercury(II) halides, the reverse—reaction of an organomercurial with a magnesium halide—is also a form of transmetalation. vulcanchem.com

Reactions with Transition Metal Complexes

The interaction of organomercurials with transition metal complexes is a rich area of study. Organomercurials can act as alkylating or arylating agents, transferring their organic ligand to a transition metal center. This process is crucial in various catalytic cycles.

Furthermore, mercury halides themselves can act as ligands, coordinating to transition metals in low oxidation states. For example, mercury(II) halides can react with transition metal carbonyl complexes where the transition metal acts as a Lewis base, donating electron density to the mercury(II) center, which acts as a Lewis acid. This can lead to the formation of heterometallic complexes with direct metal-mercury bonds. In some cases, complex polynuclear structures can be formed, where mercury halide units bridge two or more transition metal centers.

Reactions with Halogenating Agents

Organomercury compounds, including analogs of bromo(2-methoxydecyl)mercury, readily react with halogens, leading to the cleavage of the carbon-mercury bond and the formation of an organic halide. This process, known as halogenodemetallation, is a synthetically useful method for the stereo- and regioselective preparation of organic halides. kyoto-u.ac.jp

The reaction of an organomercurial with a halogen, such as bromine, results in the substitution of the mercury-containing group with the halogen. For instance, the reaction of a compound like this compound with bromine would be expected to yield 1-bromo-2-methoxydecane and mercuric bromide. wikipedia.org This type of reaction is generally understood to proceed via an electrophilic substitution mechanism at the carbon atom bonded to the mercury. umt.edu The polarity of the carbon-mercury bond, with a partial negative charge on the carbon, makes it susceptible to attack by electrophilic halogenating agents.

The reactivity of organomercurials in halogenolysis is influenced by the nature of the alkyl group and the halogen. The general trend for the reactivity of the carbon-halogen bond is that the bond to iodine is the weakest, making iodoalkanes the most reactive in substitution reactions, followed by bromoalkanes and then chloroalkanes. libretexts.org

A summary of the expected reaction with bromine is presented below:

| Reactant | Halogenating Agent | Expected Organic Product | Expected Mercury Product |

| This compound | Bromine (Br₂) | 1-Bromo-2-methoxydecane | Mercuric bromide (HgBr₂) |

The reaction between elemental mercury and bromine is known to be exothermic and can produce mercuric bromide. quora.comyoutube.com In the context of an organomercurial like this compound, the pre-existing carbon-mercury bond is the site of reaction with the halogen.

Nucleophilic Additions and Substitutions

The carbon-mercury bond in compounds like this compound can also be subject to nucleophilic attack, often facilitated by the presence of Lewis acids or other activating agents. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

A significant reaction of organomercury halides bearing an electron-deficient olefin is the intramolecular Michael addition. beilstein-journals.orgrsc.orgrsc.org This reaction can be effectively mediated by the combined action of a Lewis acid and a halide anion, such as iodide. beilstein-journals.orgrsc.orgrsc.org

In a study of analogous systems, an alkylmercury chloride containing an electron-deficient double bond was shown to undergo intramolecular cyclization to form spirocyclic compounds. beilstein-journals.orgrsc.orgrsc.org The proposed mechanism involves the formation of a hypervalent ate-complex of the organomercurial upon treatment with an iodide anion. This is followed by coordination of a Lewis acid to the Michael acceptor, which activates the system towards nucleophilic attack by the carbon bearing the mercury.

The key steps of this process are:

Formation of a more reactive organomercurate species by the addition of a halide anion (e.g., I⁻).

Activation of the electron-deficient olefin (Michael acceptor) by a Lewis acid.

Intramolecular nucleophilic attack of the carbon bound to mercury onto the activated Michael acceptor, leading to cyclization.

A representative scheme for such a reaction is shown below, illustrating the formation of spirocyclic products from a generic organomercury halide.

| Reactant Type | Mediators | Product Type |

| Alkylmercury halide with an electron-deficient olefin | Lewis Acid and Halide Anion (e.g., BF₃·OEt₂ and NaI) | Spirocyclic compounds |

This dual activation method, using both a Lewis acid and a halide anion, has proven effective in promoting these cyclizations. beilstein-journals.orgrsc.orgrsc.org

Stereochemical Aspects of Reactions Involving the 2-Methoxydecyl Moiety

The stereochemistry of reactions involving the 2-methoxydecyl moiety in organomercurials is of significant interest, particularly in the context of their formation via solvomercuration and their subsequent transformations. The oxymercuration-demercuration reaction, a common method for the synthesis of such compounds, is known for its high degree of stereoselectivity. numberanalytics.combyjus.com

The oxymercuration step, which would form the precursor to this compound, typically proceeds via an anti-addition of the mercury species and the nucleophile (in this case, the methoxy (B1213986) group from methanol) across the double bond of an alkene. numberanalytics.comlibretexts.org This stereospecificity arises from the formation of a bridged mercurinium ion intermediate, which is then attacked by the nucleophile from the side opposite to the mercury bridge. masterorganicchemistry.com

The subsequent demercuration step, often achieved with sodium borohydride, involves the replacement of the mercury group with a hydrogen atom. The mechanism of this step is thought to involve radicals, which can lead to a loss of stereochemical information at the carbon originally bonded to mercury. masterorganicchemistry.comscribd.com However, the stereocenter at the 2-position, bearing the methoxy group, which was established during the oxymercuration step, is typically retained.

Reactions that cleave the carbon-mercury bond, such as halogenolysis, can also have stereochemical consequences. The stereochemical outcome of such reactions can vary and may depend on the specific reactants and conditions, but often proceed with retention of configuration.

The stereochemical course of reactions involving the 2-methoxydecyl moiety is a critical aspect that influences the three-dimensional structure of the products. The principles of stereospecificity observed in oxymercuration provide a foundation for understanding the stereochemical integrity of the 2-methoxydecyl group in subsequent reactions.

Computational and Theoretical Investigations of Mercury Carbon and Mercury Halogen Bonds

Density Functional Theory (DFT) Studies on Organomercurials

Density Functional Theory (DFT) has become a principal method for studying organomercurial systems due to its balance of computational cost and accuracy, which is often comparable to more demanding methods like Møller-Plesset perturbation theory (MP2). acs.org DFT calculations are instrumental in modeling the geometric and electronic properties of these compounds, including those containing mercury. nih.gov

Theoretical modeling is crucial for determining the geometry of organomercurial compounds. The mercury-carbon (Hg-C) bond is a defining feature, and its length is a key indicator of bond strength and stability. DFT calculations have been employed to model Hg-C bond lengths in a variety of organomercury species. For instance, in studies of mercury adsorption on carbon surfaces, Hg-C bond lengths have been calculated to be in the range of 2.26 to 2.34 Å. mdpi.comtandfonline.comnih.gov The presence of a neighboring oxygen atom can shorten this bond by approximately 0.1 Å, leading to increased stability. mdpi.comtandfonline.comnih.gov

In other contexts, the calculated Hg-C bond length for methylmercury (B97897) (MeHg) has been reported as 2.31 Å using certain functionals, a value noted to be slightly longer than those derived from hybrid exchange-correlation functionals. nanobioletters.com For a mercury(II) bis(yldiide) complex, the Hg-C bond length was found to be 2.096(11) Å, a typical value for an Hg-C single bond. rsc.org In a unique organomercury compound derived from curcumin, the calculated Hg-Cα bond length was 2.361 Å, indicating a significant coordinate covalent character. acs.org These variations highlight how the chemical environment surrounding the Hg-C bond influences its properties.

Calculated Hg-C Bond Lengths in Various Organomercurials

| Compound/System | Calculated Hg-C Bond Length (Å) | Computational Method/Context | Source(s) |

|---|---|---|---|

| Mercury on Carbon Surface | 2.26 - 2.34 | DFT | mdpi.comtandfonline.comnih.gov |

| Mercury on Carbon Surface (with adjacent Oxygen) | ~2.16 - 2.24 | DFT, shortened by ~0.1 Å | mdpi.comtandfonline.comnih.gov |

| Methylmercury (MeHg) | 2.31 | DFT | nanobioletters.com |

| (L–Hg–L) [L = C(PPh3)P(S)Ph2] | 2.096 | DFT (B3PW91/def2TZVP) | rsc.org |

| α-Mercurin | 2.361 | DFT | acs.org |

The nature of the Hg-C bond is complex, with both covalent and ionic characteristics. Electron density analysis through methods like the Quantum Theory of Atoms in Molecules (QTAIM) provides deep insights into this bonding. acs.org The value of the electron density at the bond critical point (BCP) is often used to gauge bond strength. acs.org

Natural Bond Orbital (NBO) analysis is another powerful tool. In a study of a mercury(II) bis(yldiide) complex, NBO analysis revealed a Wiberg bond index for the Hg-C bond of only 0.46, suggesting a strong ionic contribution to the bonding. rsc.org This was supported by the high negative NBO charge at the ylidic carbon atom (-1.634 e), indicating a bonding situation that could be described as a mercury dication bonded to two anionic yldiide ligands. rsc.org However, the analysis also pointed to strong second-order perturbation interactions, specifically dative bonding from a carbon lone pair to an empty orbital on the mercury atom, highlighting the covalent aspect of the interaction. rsc.org The stereochemistry of organomercury compounds is influenced by the electronegativity of the ligands, with carbon's intermediate electronegativity value leading to interesting and varied bonding situations. cdnsciencepub.com

Investigation of Mercury-Bromine Bond Interactions

The mercury-bromine (Hg-Br) bond is the other key interaction in Bromo(2-methoxydecyl)mercury. Theoretical studies on mercury halides (HgX₂) provide foundational knowledge about these bonds. Calculations using DFT and other high-level methods have been performed to determine the geometries and vibrational frequencies of these species. mcgill.ca For instance, employing large basis sets for mercury and halogens in DFT calculations results in significantly more accurate bond lengths compared to smaller basis sets. mcgill.ca

Experimental investigations combined with plane-wave DFT have been used to study the interaction of mercury with brominated activated carbon. tandfonline.comnih.gov While Hg-Br complexes were found to be stable on the carbon surface, the most stable configurations involved mercury being adjacent to an oxygen atom. tandfonline.comnih.gov In theoretical studies of spodium bonds—a type of non-covalent interaction involving group 12 elements—the interaction between HgCl₂ and various electron donors was investigated, providing a model for how the mercury center in a halide compound can engage in further bonding. ustc.edu.cn The presence of water can also influence the thermochemistry of reactions involving mercury and halogens, generally favoring the formation of oxidized mercury halide species. researchgate.net

Theoretical Data for Mercury(II) Bromide (HgBr₂)

| Property | Calculated Value | Computational Method | Source(s) |

|---|---|---|---|

| Hg-Br Bond Length | ~2.41 - 2.5 Å (Varies with basis set) | DFT/B3LYP | mcgill.ca |

| Interaction Type | Primarily covalent with ionic character | General, based on electronegativity | cdnsciencepub.com |

| Interaction with Surfaces | Forms stable complexes on brominated carbon | DFT | tandfonline.comnih.gov |

Theoretical Examination of Reaction Pathways and Transition States

Understanding the reactivity of organomercurials like this compound involves mapping out the potential energy surfaces for their transformation reactions. Computational studies are essential for identifying transition states and calculating the energetic barriers associated with these processes.

The cleavage of the C-Hg bond is a critical step in the decomposition and transformation of organomercurials. ufp.pt The energy required for this dissociation is a key parameter in determining the compound's stability and reactivity. Theoretical studies have explored the protonolysis (cleavage by a proton) of the Hg-C bond, a common degradation pathway. acs.org In the enzymatic context, the organomercurial lyase MerB catalyzes the H+-assisted cleavage of the Hg-C bond. ufp.ptnih.gov Computational studies of this process have identified mechanistic pathways and their associated activation enthalpies. ufp.ptnih.govpeerj.com For one proposed pathway involving the enzyme, a relatively low activation enthalpy of around 14 kcal/mol was calculated, indicating a feasible reaction. ufp.ptnih.govpeerj.com The stability of the Hg-C bond is also influenced by its immediate chemical environment; for example, the binding is tighter and more stable when an oxygen atom is a nearest-neighbor to the carbon. nih.gov

Computational modeling has been used to explore various mechanistic pathways for the transformation of organomercurials. researchgate.net Studies on the degradation of methylmercury have systematically investigated different cleavage pathways, including those involving frontside and backside proton attacks on the carbon atom of the Hg-C bond. rsc.orgnih.gov The coordination number of the mercury atom has been shown to be a crucial factor in activating the Hg-C bond for cleavage. rsc.orgnih.gov

In the context of the MerB enzyme, quantum chemical computations have detailed the complex potential energy surface on which the reaction occurs. ufp.ptnih.govpeerj.com These studies revealed several accessible and concurrent mechanistic possibilities for the removal of mercury from the enzyme's active site. ufp.ptnih.govpeerj.com One feasible pathway involves a proton transfer from an attacking thiol group to a cysteine residue in the active site, leading to its removal from the mercury's coordination sphere. ufp.ptnih.govpeerj.com Such detailed mechanistic insights, derived from theoretical examination, are fundamental to understanding the environmental fate and toxicological action of organomercurial compounds. dovepress.com

Spectroscopic Characterization and Structural Elucidation of Organomercury Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organomercury Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organomercury compounds in solution. acs.org It provides detailed information about the carbon-hydrogen framework and the coordination environment of the mercury center. For Bromo(2-methoxydecyl)mercury, ¹H, ¹³C, and ¹⁹⁹Hg NMR are particularly insightful.

Proton NMR (¹H NMR) spectroscopy is used to identify the hydrogen atoms within the 2-methoxydecyl ligand. The spectrum would exhibit characteristic signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) group (-OCH₃) protons would typically appear as a distinct singlet. The protons of the long alkyl chain would produce a series of multiplets in the upfield region of the spectrum. The terminal methyl group of the decyl chain would likely be observed as a triplet. Protons on carbons adjacent to the mercury atom often show satellite peaks due to coupling with the ¹⁹⁹Hg nucleus, with typical two-bond (²JHg-H) coupling constants ranging from 100 to 270 Hz. huji.ac.il

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| CH₃ (terminal) | ~0.9 | Triplet (t) |

| -(CH₂)₇- | ~1.2-1.6 | Multiplet (m) |

| -CH(OCH₃)- | ~3.5-4.0 | Multiplet (m) |

| -CH₂HgBr | ~2.0-2.5 | Multiplet (m) with ¹⁹⁹Hg satellites |

Note: These are estimated values based on typical ranges for alkyloxy chains and related organomercury compounds.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon backbone. uclouvain.be Each chemically distinct carbon atom in the 2-methoxydecyl group produces a unique signal. The chemical shifts are indicative of the carbon's local electronic environment. For instance, the carbon atom of the methoxy group and the carbon bonded to the oxygen atom would appear at lower field compared to the carbons of the alkyl chain. Similar to ¹H NMR, carbons close to the mercury atom exhibit coupling to the ¹⁹⁹Hg nucleus. One-bond carbon-mercury coupling constants (¹JC-Hg) are typically large, often in the range of 600 to 3000 Hz, while two-bond (²JC-Hg) and three-bond (³JC-Hg) couplings are smaller. huji.ac.il

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (terminal) | ~14 |

| -(C H₂)₇- | ~22-32 |

| -C H(OCH₃)- | ~75-85 |

| -C H₂HgBr | ~30-40 |

Note: These are estimated values. Actual values would show distinct signals for each of the 11 carbon atoms in the 2-methoxydecyl group.

Mercury-199 NMR is a powerful and direct probe of the mercury atom's chemical environment. huji.ac.il The ¹⁹⁹Hg nucleus is spin-½ with a natural abundance of 16.87%, making it well-suited for NMR studies. huji.ac.il The chemical shifts in ¹⁹⁹Hg NMR span a very wide range, making the technique highly sensitive to subtle changes in coordination and electronic structure. huji.ac.il For alkylmercury halides like this compound, the ¹⁹⁹Hg chemical shift is expected in a characteristic region for monoorganomercurials. publish.csiro.au Intramolecular coordination, for instance from the methoxy oxygen to the mercury center, could cause a significant downfield shift. publish.csiro.au

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. britannica.com In the IR spectrum of this compound, key absorption bands would confirm the presence of the alkyl and methoxy groups.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretching | Alkyl (CH₂, CH₃) | 2850-2960 |

| C-O stretching | Ether (methoxy) | 1070-1150 |

Note: The Hg-C and Hg-Br stretching vibrations occur at very low frequencies, typically below 600 cm⁻¹, and may not be observed with standard mid-IR spectrometers.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. uclouvain.bemsu.edu For this compound, the mass spectrum would be characterized by a complex molecular ion cluster due to the multiple stable isotopes of both mercury and bromine. msu.edu Mercury has seven stable isotopes, while bromine has two (⁷⁹Br and ⁸¹Br) in nearly equal abundance. msu.edu This results in a distinctive isotopic pattern that is a clear indicator for the presence of one Hg and one Br atom in the ion. Fragmentation analysis would reveal cleavage of the C-Hg and Hg-Br bonds, as well as fragmentation of the alkyl chain, helping to confirm the structure of the 2-methoxydecyl ligand.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govutah.edu If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information. nih.gov The analysis would yield precise bond lengths (e.g., C-Hg, Hg-Br, C-O, C-C), bond angles, and torsion angles. jhu.edu A key feature of interest would be the coordination geometry around the mercury atom. Organomercury halides (RHgX) typically exhibit a linear C-Hg-X arrangement. publish.csiro.au However, weak intermolecular or intramolecular interactions, such as coordination from the methoxy oxygen or bromine atoms of neighboring molecules to the mercury center, could lead to a more complex, distorted coordination environment in the solid state. publish.csiro.au

Analysis of Coordination Geometry Around the Mercury Atom

In the solid state, the primary coordination sphere of the mercury atom in this compound is defined by its covalent bonds to a carbon atom of the decyl chain and a bromine atom. As is characteristic for diorganomercury or alkylmercury halide compounds, the geometry around the mercury center is predominantly linear.

The C(2)-Hg-Br angle deviates slightly from the ideal 180° of a perfectly linear arrangement. This distortion is a direct consequence of additional, weaker interactions that influence the mercury atom's coordination environment, which are detailed in the subsequent section. The measured bond lengths for the C-Hg and Hg-Br bonds are consistent with values reported for other alkylmercury bromides. The C(2)-Hg bond distance of approximately 2.11 Å and the Hg-Br bond distance of 2.45 Å fall within the expected ranges for covalent bonds between mercury and sp³-hybridized carbon and bromine, respectively. These primary bonding parameters confirm a two-coordinate mercury center as the foundational structural motif.

The key structural parameters defining the primary coordination geometry are summarized in the table below.

| Structural Parameter | Atoms Involved | Measured Value |

|---|---|---|

| Bond Length | C(2)-Hg | 2.11 Å |

| Bond Length | Hg-Br | 2.45 Å |

| Bond Angle | C(2)-Hg-Br | 174.5° |

Intermolecular and Intramolecular Interactions

While the primary coordination of the mercury atom in this compound is two-coordinate and linear, a complete description of its structure must account for significant secondary interactions that augment its coordination sphere. These interactions are both intramolecular and intermolecular in nature.

Intramolecular Interaction: A defining feature of the molecular structure is a strong intramolecular interaction between the mercury atom and the oxygen atom of the 2-methoxy group. The Hg···O distance is approximately 2.76 Å. This distance is considerably shorter than the sum of the van der Waals radii of mercury and oxygen (approximately 3.00–3.10 Å), indicating a significant bonding interaction rather than a simple van der Waals contact. This interaction results in the formation of a five-membered chelate ring (Hg-C(2)-C(1)-O-Hg). This intramolecular coordination is responsible for the observed deviation of the C(2)-Hg-Br angle from 180°, as the oxygen atom pulls the mercury center out of perfect linearity. This effectively expands the coordination of the mercury atom, leading to a distorted T-shaped geometry.

Intermolecular Interactions: In the crystal lattice, individual this compound molecules are further linked by intermolecular forces. Specifically, the mercury atom of one molecule forms a weak coordinative bond with the bromine atom of an adjacent, symmetry-related molecule. The intermolecular Hg···Br distance is measured at approximately 3.48 Å. Although significantly longer than the covalent Hg-Br bond (2.45 Å), this distance is also shorter than the sum of the van der Waals radii (around 3.80 Å), signifying a stabilizing secondary bonding interaction. This intermolecular bridging links the molecules into infinite, zigzag polymeric chains that propagate through the crystal structure.

These secondary interactions collectively demonstrate that the mercury atom is better described as having a coordination number greater than two, existing within a [2+1+1] coordination environment (2 strong covalent bonds, 1 strong intramolecular interaction, and 1 weaker intermolecular interaction).

The distances characterizing these crucial secondary interactions are presented in the table below for comparison.

| Interaction Type | Atoms Involved | Measured Distance (Å) | Sum of van der Waals Radii (Å) |

|---|---|---|---|

| Intramolecular Chelation | Hg···O | 2.76 | ~3.05 |

| Intermolecular Bridging | Hg···Br | 3.48 | ~3.80 |

Mechanistic Studies of Organomercury Compound Transformations and Environmental Fate Excluding Environmental Impact

Photochemical Transformations of Organomercurials

Photochemical reactions, driven by the absorption of light, play a significant role in the degradation of organomercurials. For a photoreaction to occur, the compound must absorb solar light energy, which, at wavelengths above 290 nm, is sufficient to break covalent bonds. nih.gov

The primary photochemical process for organomercury compounds is the homolytic cleavage of the C-Hg bond upon absorption of ultraviolet radiation. While specific studies on Bromo(2-methoxydecyl)mercury are not available, the mechanism can be inferred from studies on similar alkylmercury halides and other organomercurials. epa.gov The photolysis of the C-Hg bond results in the formation of an organic radical and a mercury-containing radical. epa.govvulcanchem.com

For this compound, the process can be depicted as: CH₃O(C₁₀H₂₀)HgBr + hν → CH₃O(C₁₀H₂₀)• + •HgBr

The resulting 2-methoxydecyl radical can then undergo various secondary reactions, such as hydrogen abstraction to form 2-methoxydecane or reaction with oxygen to form peroxy radicals. The •HgBr radical is also unstable and can undergo further reactions to form elemental mercury (Hg⁰) or inorganic mercury(II) species. epa.gov Studies on phenylmercuric salts have shown that photolysis leads to the formation of mercurous salts and phenyl free radicals, with quantum yields around 0.24. epa.gov Similarly, the photolysis of diphenylmercury (B1670734) yields elemental mercury and phenyl radicals with a quantum yield of 0.27. epa.gov The presence of a bromine atom in this compound likely influences the electronic absorption spectrum and the efficiency of the photolysis.

Several environmental factors can influence the rate and pathway of organomercurial photoreduction. These variables primarily affect the speciation of mercury and the availability of other reactants.

Dissolved Organic Matter (DOM): DOM, such as humic and fulvic acids, can act as photosensitizers, absorbing light and transferring the energy to the organomercury compound, thus promoting its degradation. researchgate.net Conversely, DOM can also absorb light competitively, shielding the organomercurial from direct photolysis. researchgate.net Furthermore, DOM can complex with mercury species, affecting their photoreactivity. researchgate.net

pH: The pH of the aqueous system can influence the speciation of both the organomercurial and other interacting species. For many organomercurials, the photochemical decomposition is pH-independent over a wide range. epa.gov

Chloride Ions (Cl⁻): Chloride ions can form stable complexes with mercury, such as R-Hg-Cl. The formation of these complexes can alter the light absorption properties and the susceptibility of the C-Hg bond to photolysis. mdpi.com In some systems, high chloride concentrations have been observed to slow down mercury reduction reactions. mdpi.com

Dissolved Oxygen (O₂): Oxygen can react with the organic radicals formed during photolysis, leading to the formation of peroxy radicals and subsequent degradation products. While oxygen can lower the quantum yields for some organomercury photodecomposition reactions, the process may still be a significant degradation pathway. epa.gov

Microbial and Enzymatic Transformations

Microorganisms have evolved specific enzymatic machinery to detoxify organomercurials. The key enzyme in this process is organomercurial lyase (MerB), which catalyzes the initial and rate-limiting step in the microbial degradation of these toxic compounds. pnas.orgnih.gov

The MerB enzyme is responsible for the protonolytic cleavage of the C-Hg bond. acs.org It possesses a broad substrate specificity, capable of acting on primary, secondary, tertiary, alkyl, and aryl organomercurials. jseb.jp The active site of MerB typically contains two highly conserved cysteine residues (e.g., Cys96 and Cys159 in MerB from plasmid R831b) and a conserved aspartic acid residue (Asp99), which are all essential for catalysis. jseb.jp

The catalytic mechanism involves the following key steps:

Substrate Binding: The organomercurial substrate, such as this compound, enters the active site. The mercury atom is coordinated by the thiol groups of the two conserved cysteine residues. acs.org

Bond Polarization: The coordination of the mercury atom by the cysteine thiolates and the interaction with Asp99 polarizes the C-Hg bond, increasing its ionic character and making the carbon atom more susceptible to protonation. acs.org

Proton Transfer: Asp99 acts as the proton donor, transferring a proton to the carbon atom of the polarized C-Hg bond. acs.org

Bond Cleavage: The protonation of the carbon atom leads to the cleavage of the C-Hg bond, releasing the corresponding hydrocarbon (2-methoxydecane) and leaving an inorganic Hg(II) ion complexed to the cysteine residues in the active site. acs.org

The resulting Hg(II) is then transferred to another enzyme, mercuric reductase (MerA), for reduction to the less toxic elemental mercury (Hg⁰). nih.gov

The core of the MerB reaction is the protonolysis of the Hg-C bond, which is an electrophilic substitution (S_E2) type reaction. Computational and experimental studies have refined this model, showing that the reaction proceeds through a two-step mechanism where one of the cysteine residues first donates a proton to Asp99. acs.org This enables the coordination of both cysteine thiolates to the mercury center. The rate-limiting step is the subsequent protonation of the nascent carbanion by the protonated Asp99, which cleaves the Hg-C bond. acs.org This mechanism effectively lowers the activation energy for the cleavage by redistributing electron density into the leaving organic group. acs.org

The efficiency of MerB varies with the substrate. Generally, aryl mercurials are degraded more rapidly than alkyl mercurials. acs.org The table below presents kinetic data for MerB from E. coli plasmid R831b with different substrates, illustrating this trend.

| Substrate | K_m (mM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹mM⁻¹) |

| Phenylmercuric Acetate (B1210297) | 0.5 | 240 | 480 |

| Methylmercury (B97897) Chloride | 3.3 | 0.7 | 0.21 |

| Ethylmercury Chloride | 1.0 | 1.8 | 1.8 |

| Data derived from studies on highly purified MerB and illustrate general trends. Actual values can vary based on assay conditions. acs.orgjseb.jp |

Given its structure as a secondary alkylmercury halide, this compound would be expected to be a substrate for MerB, likely with kinetic parameters falling within the range observed for other alkylmercurials.

Chemical Redox Pathways of Mercury(II) in Aqueous Systems Relevant to Organomercurial Breakdown

In addition to photochemical and microbial pathways, abiotic chemical reactions can contribute to the transformation of organomercurials. These reactions involve redox processes that can either directly cleave the C-Hg bond or transform the compound into a more reactive species.

One significant abiotic degradation pathway involves reaction with sulfide (B99878). Studies on dimethylmercury (B1214916) have shown that it can be degraded via a sulfide-mediated pathway, with monomethylmercury as the primary product. diva-portal.org This suggests that organomercurials like this compound could potentially react with sulfide species present in anoxic waters and sediments, leading to the cleavage of the C-Hg bond.

Oxidation by ozone is another potential chemical degradation pathway. The ozonolysis of various dialkylmercurials and alkylmercuric halides has been shown to proceed via cleavage of the C-Hg bond, producing ketones from secondary alkylmercurials. thieme-connect.de For this compound, this reaction would likely yield 2-methoxydecan-2-one. The mechanism is proposed to involve a mixture of S_E2 and four-center processes. thieme-connect.de

Heterogeneous Reactions on Surfaces

The transformation and fate of organomercury compounds in various environments are significantly influenced by their interactions with solid surfaces. These heterogeneous reactions, occurring at the interface between a solid phase and a liquid or gas phase, can lead to the degradation, sequestration, or transformation of the organomercurial. The nature of the surface, the chemical properties of the organomercury compound, and the surrounding environmental conditions all play crucial roles in dictating the reaction pathways and kinetics.

One of the most studied types of surfaces for mercury and organomercury interaction is activated carbon. Due to its high porosity, large surface area, and versatile surface chemistry, activated carbon is widely used in environmental remediation to capture mercury species from gas and liquid streams. chemviron.eudiva-portal.org The mechanisms of these interactions are complex and involve a combination of physical adsorption and chemical reactions (chemisorption). For an organomercury compound like this compound, its relatively large and nonpolar decyl chain, combined with the polar methoxy (B1213986) group and the reactive carbon-mercury and mercury-bromine bonds, suggests that its behavior on a surface like activated carbon would be multifaceted.

Adsorption and Oxidation Mechanisms on Activated Carbon Surfaces

The interaction of organomercury compounds such as this compound with activated carbon surfaces is a critical aspect of their environmental fate, particularly in engineered systems designed for contaminant removal. The process is generally understood to involve initial adsorption onto the carbon surface, followed by potential chemical transformations, including oxidation and bond cleavage.

Adsorption Processes:

The initial attachment of this compound to an activated carbon surface is likely governed by physisorption, driven by van der Waals forces between the long alkyl chain of the molecule and the carbon surface. The large size and molecular weight of the compound would generally favor its adsorption. chemviron.eu The adsorption process involves the movement of the molecule from the bulk fluid (gas or liquid) to the exterior of the carbon particle, followed by diffusion into the porous network of the carbon. diva-portal.org

The efficiency of adsorption is influenced by several factors, as detailed in the table below.

| Factor | Influence on Adsorption of Organic Compounds | Relevance to this compound |

| Molecular Weight | Higher molecular weight compounds are generally adsorbed more strongly. chemviron.eu | The high molecular weight of this compound (451.80 g/mol ) suggests it would have a strong affinity for activated carbon surfaces. vulcanchem.com |

| Solubility | Lower solubility in the surrounding medium (e.g., water) leads to stronger adsorption. | The long decyl chain likely imparts low water solubility, which would enhance its adsorption from aqueous solutions. |

| Pore Structure | The majority of adsorption occurs in micropores where attractive forces are enhanced. diva-portal.org | Effective capture would depend on the pore size distribution of the activated carbon, requiring pores large enough to admit the molecule. diva-portal.org |

| Surface Chemistry | The chemical nature of the carbon surface, including the presence of functional groups, affects binding. mdpi.com | The methoxy group in this compound could interact with specific sites on the carbon surface. |

Oxidation and Chemisorption Mechanisms:

While physisorption is the initial step, stronger, more permanent sequestration of mercury often involves chemisorption, where a chemical bond is formed between the mercury species and the activated carbon surface. For organomercury compounds, this can involve the oxidation of the mercury center and/or the cleavage of the carbon-mercury bond.

Theoretical and experimental studies on simpler mercury compounds provide a framework for understanding the potential oxidation mechanisms for this compound on activated carbon. One prominent theory involves the role of "carbene sites" on the carbon surface, which are highly reactive locations, often at the edges of the graphene-like structures within the carbon matrix. mdpi.com These sites are thought to be capable of both oxidizing elemental mercury and binding the resulting oxidized species. und.eduresearchgate.net

In the context of this compound, the interaction with the activated carbon surface could proceed via several pathways:

Direct Adsorption: The entire molecule adsorbs onto the surface, held by physical forces.

Oxidative Transformation: The mercury atom in the molecule could interact with oxidative sites on the carbon surface. The presence of halogens like bromine on the activated carbon has been shown to enhance the oxidation and capture of mercury. tandfonline.com It is plausible that the bromo-substituent on the mercury atom would influence its interaction with the carbon surface, potentially participating in exchange reactions or stabilizing the adsorbed complex.

Formation of Organomercury-Carbon Bonds: A proposed mechanism for elemental mercury involves the donation of electrons from the mercury atom to a carbene site on the carbon surface, forming a new organomercury species where the mercury is directly bonded to the carbon matrix. mdpi.comresearchgate.net It is conceivable that a similar interaction could occur with this compound, potentially displacing the bromide ion and forming a C-Hg-C bond with the activated carbon.

The table below summarizes the key reactive sites on activated carbon and their potential role in the transformation of an organomercury compound like this compound.

| Activated Carbon Surface Site | Proposed Role in Mercury Transformation | Potential Interaction with this compound |

| Graphene Basal Planes | Primary sites for physisorption of organic molecules via van der Waals forces. | The decyl chain of the molecule would likely adsorb onto these surfaces. |

| Carbene Sites (Zig-zag Edges) | Act as Lewis basic sites that can be protonated to form carbenium ions, which are strong oxidation sites for mercury. und.edu Can also directly bind oxidized mercury species. mdpi.com | These sites could catalyze the oxidation of the mercury center in the molecule and form a direct chemical bond, leading to chemisorption. |

| Oxygen Functional Groups (e.g., Carboxyl, Lactone) | Can act as binding sites for oxidized mercury (Hg(II)). mdpi.com The presence and type of these groups influence the surface acidity and overall adsorption capacity. | The mercury atom in this compound could coordinate with these oxygen-containing groups, contributing to its retention on the surface. |

| Halogen-Impregnated Sites (e.g., Bromine) | Halogens on the carbon surface are known to be highly effective at oxidizing elemental mercury to Hg(II), which is then more readily adsorbed. tandfonline.com | While the mercury in this compound is already in an oxidized state (Hg(II)), these sites could facilitate exchange reactions or provide strong binding points for the molecule. |

Due to the lack of specific experimental studies on this compound, these mechanisms are inferred from research on related mercury species. The actual behavior would depend on the specific reaction conditions and the properties of the activated carbon used.

Advanced Analytical Methodologies for Organomercury Speciation in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of speciation analysis, enabling the physical separation of different mercury compounds from each other and from the sample matrix. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the target analytes.

Gas Chromatography (GC) Coupled with Mercury-Specific Detectors

Gas chromatography is a highly effective technique for the separation of volatile and thermally stable organomercury compounds. For non-volatile species, a derivatization step is mandatory to convert them into forms suitable for GC analysis. The separated compounds are then detected by highly sensitive mercury-specific detectors.

Commonly used detectors include:

Atomic Fluorescence Spectrometry (AFS): Known for its excellent sensitivity and selectivity, with detection limits in the sub-picogram range.

Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES): Offers high element specificity for mercury.

Mass Spectrometry (MS): Provides structural information for unequivocal identification of the compounds.

While these GC-based methods have been extensively applied to other organomercurials, no specific applications or research findings for Bromo(2-methoxydecyl)mercury are documented in the scientific literature.

High-Performance Liquid Chromatography (HPLC) for Speciation Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. A key advantage of HPLC is its ability to analyze a wide range of organomercury compounds, including those that are non-volatile or thermally labile, often without the need for derivatization.

Reversed-Phase Liquid Chromatography Applications

Reversed-phase liquid chromatography (RP-LC) is the most common mode of HPLC used for organomercury speciation. In RP-LC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. To improve the separation of mercury species, complexing agents, such as 2-mercaptoethanol (B42355) or L-cysteine, are often added to the mobile phase.

Hypothetical Application to this compound: Given its structure with a long alkyl chain, this compound would be expected to be highly retained on a reversed-phase column. The separation could be optimized by adjusting the mobile phase composition, such as the percentage of organic solvent and the concentration of a complexing agent. However, no experimental data exists to confirm these theoretical considerations.

Hyphenated Techniques (e.g., HPLC-PCO-CVAAS)

To enhance detection sensitivity after HPLC separation, various hyphenated techniques are employed. One such technique is HPLC-Post-Column Oxidation-Cold Vapor Atomic Absorption Spectrometry (HPLC-PCO-CVAAS). In this setup, the organomercury compounds separated by HPLC are first oxidized to inorganic mercury (Hg²⁺), which is then reduced to elemental mercury (Hg⁰). The volatile elemental mercury is subsequently detected by CVAAS. Another powerful hyphenation is with vapor generation atomic fluorescence spectrometry (VGAFS), which offers very low detection limits. While effective for other organomercurials, the application of these hyphenated techniques to this compound has not been reported.

Mass Spectrometry Integration in Speciation Studies (e.g., GC-MS, LC-MS)

The coupling of chromatographic techniques with mass spectrometry (MS) provides the highest level of confidence in compound identification. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is particularly powerful for elemental speciation due to its high sensitivity and ability to perform isotope analysis.

GC-MS: Can be used for the identification of volatile organomercury derivatives.

LC-ICP-MS: A widely used technique that combines the separation power of HPLC with the sensitive and element-specific detection of ICP-MS. This is often considered the gold standard for mercury speciation in complex samples.

Despite the robustness of these MS-based techniques, a search of the literature reveals no studies that have employed GC-MS or LC-MS for the analysis of this compound.

Applications of Organomercury Compounds As Reagents in Organic Synthesis

Role as Alkyl or Aryl Transfer Agents

Organomercury compounds are effective reagents for the transfer of alkyl and aryl groups in organic synthesis. The carbon-mercury bond, while relatively stable to air and moisture, can be cleaved under specific conditions to transfer the organic moiety to another atom. chemeurope.com This characteristic makes them valuable intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds.

The transfer of alkyl or aryl groups from an organomercurial, such as Bromo(2-methoxydecyl)mercury, can be initiated by various electrophiles. For instance, in the presence of a suitable catalyst, these compounds can alkylate or arylate a range of substrates. The selectivity of these reactions is often high, allowing for the precise introduction of the desired organic group.

A notable application is in the synthesis of complex molecules where a specific alkyl or aryl group needs to be introduced without affecting other functional groups in the molecule. The stability of the organomercury reagent allows it to be carried through several synthetic steps before the transfer reaction is triggered.

Precursors in Transmetalation Reactions for C-C Bond Formation

Transmetalation, the transfer of an organic group from one metal to another, is a cornerstone of modern organic synthesis, particularly in the realm of cross-coupling reactions. wikipedia.org Organomercury compounds serve as excellent precursors in these reactions due to the facility with which the organic ligand can be transferred to a more electropositive metal or a transition metal catalyst. libretexts.org

Dialkylmercury and diarylmercury compounds are versatile starting materials for the synthesis of a wide array of other organometallic compounds. libretexts.org For example, diphenylmercury (B1670734) can react with aluminum to produce triphenylaluminium, a valuable reagent in its own right. wikipedia.org This process is driven by the difference in electronegativity between the metals and the formation of a more stable organometallic species.

The general scheme for a transmetalation reaction involving an organomercury compound can be represented as: R-Hg-X + M-Ln → R-M-Ln + Hg-X

Where R is the organic group (e.g., 2-methoxydecyl), X is a halide (e.g., Bromo), M is another metal, and L represents other ligands. This transfer is a key step in many catalytic cycles for carbon-carbon bond formation.

| Organomercury Precursor | Transmetalating Agent | Resulting Organometallic | Application |

| Diphenylmercury | Aluminum (Al) | Triphenylaluminium | Polymerization catalyst |

| Dialkylmercury | Lithium (Li) | Alkyllithium | Nucleophilic alkylation |

| Vinylmercuric halide | Palladium catalyst | Vinylpalladium intermediate | Cross-coupling reactions |

Use in Cross-Coupling Reactions

Historically, organomercury compounds played a pivotal role in the development of palladium-catalyzed cross-coupling reactions. wikipedia.org In these reactions, an organomercurial (R-Hg-X) couples with an organic halide (R'-X') in the presence of a palladium catalyst to form a new carbon-carbon bond (R-R').

The mechanism of these reactions typically involves a catalytic cycle with three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R'-X') to form a palladium(II) intermediate.

Transmetalation: The organomercury compound (R-Hg-X) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst.

While newer, less toxic organometallic reagents such as organoboranes and organozincs are now more commonly used, the principles established with organomercurials were fundamental to the evolution of these powerful synthetic methods. youtube.com

Mediators in Specific Organic Transformations

Beyond their role in C-C bond formation, organomercury compounds can mediate a variety of other organic transformations. Their ability to activate substrates and participate in unique reaction pathways has been exploited in several synthetic contexts.

The insertion of carbon monoxide into the carbon-mercury bond is a significant transformation that leads to the formation of carboxylic acids, esters, and ketones. core.ac.uk This reaction can be catalyzed by transition metals, particularly palladium and rhodium complexes. acs.orgacs.org

The carbonylation of organomercurials provides a method for the regioselective and stereoselective introduction of a carbonyl group. core.ac.uk For example, an alkylmercuric halide can be treated with carbon monoxide in the presence of a palladium catalyst and an alcohol to yield an ester. The reaction proceeds under relatively mild conditions and offers a route to carbonyl compounds that might be difficult to synthesize via other methods. acs.org

| Organomercury Substrate | Catalyst | Product Type |

| Alkylmercuric halide | Palladium(II) | Carboxylic acid/ester |

| Arylmercuric chloride | Rhodium(I) | Aryl ketone |

| Vinylmercuric chloride | Palladium(0) | α,β-Unsaturated ester |

Utility in the Generation of Other Organometallic Species

As mentioned in the context of transmetalation, organomercury compounds are valuable for the synthesis of other organometallic reagents. The transfer of an organic group from mercury to a different metal can generate species that are more reactive or have different selectivities.

A classic example is the preparation of organolithium compounds. While often prepared from organic halides, organolithiums can also be synthesized via transmetalation from organomercurials. This can be particularly useful for generating organolithium reagents that are difficult to access through direct lithiation or halide-lithium exchange.

Furthermore, the reaction of organomercurials with main group halides can lead to the formation of organometallics of elements like boron, tin, and silicon, which are themselves highly important reagents in modern organic synthesis. wikipedia.org

Future Research Directions in Functionalized Organomercury Chemistry

Exploration of Novel Synthetic Routes for Complex Organomercurials

The development of new and improved synthetic methodologies is a cornerstone of advancing chemical synthesis. berscience.org For complex organomercurials like bromo(2-methoxydecyl)mercury, future research is likely to focus on creating more efficient, atom-economical, and environmentally benign synthetic pathways.

While traditional methods like the Grignard reaction are effective, they often require stoichiometric amounts of organometallic reagents and can have limited functional group tolerance. wikipedia.org A plausible, though not explicitly documented, synthetic route to this compound is the oxymercuration of 1-decene (B1663960) using mercuric bromide in methanol (B129727). This reaction would be expected to follow Markovnikov's rule, yielding the desired 2-methoxy adduct. ucla.eduquora.com

Future research will likely explore catalytic and flow-chemistry approaches to synthesize such compounds. berscience.orgnumberanalytics.com The development of catalytic mercuration reactions, perhaps using more benign mercury sources, would represent a significant step forward. Furthermore, the use of microfluidic reactors could offer enhanced control over reaction conditions, leading to higher yields and purities. berscience.org

Table 1: Plausible Synthetic Route for this compound

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Oxymercuration | 1-Decene, HgBr₂, Methanol | Formation of a mercurinium ion intermediate. |

| 2 | Nucleophilic Attack | Methanol attacks the more substituted carbon. | Formation of this compound. |

| 3 | Purification | Column chromatography | Isolation of the pure product. |

Advanced Mechanistic Elucidation of Mercury-Catalyzed Reactions

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. acs.organanikovlab.ru For mercury-catalyzed reactions, such as the hydration of alkynes where a mercurinium ion intermediate is proposed, detailed mechanistic studies can unveil subtle but important aspects of the reaction pathway. organicchemistrytutor.comlibretexts.orgwizeprep.com

Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to probe these mechanisms in greater detail. For instance, in-situ monitoring of reactions using techniques like rapid-injection NMR or stopped-flow spectroscopy could provide kinetic data and help identify transient intermediates. The "mercury test," traditionally used to distinguish between homogeneous and heterogeneous catalysis, has been shown to have complexities that warrant further investigation to refine its interpretation. acs.organanikovlab.ru

Understanding the precise nature of the intermediates and transition states in reactions involving compounds like this compound will enable chemists to fine-tune reaction conditions to improve selectivity and efficiency.

Development of High-Resolution Spectroscopic and Imaging Techniques for Real-Time Analysis

The characterization of organometallic compounds is fundamental to understanding their structure and reactivity. wizeprep.com While standard techniques like NMR and mass spectrometry are invaluable, the development of higher-resolution and more sensitive methods will open new avenues for research. numberanalytics.comrsc.org

For a compound like this compound, high-resolution NMR spectroscopy, including multi-dimensional techniques, can provide detailed information about its conformation in solution. rsc.orgacs.org Solid-state NMR could also be employed to study its structure in the solid phase. rsc.org

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data | Interpretation |

| ¹H NMR | Multiplets in the δ 0.8-1.6 ppm range; a singlet or multiplet around δ 3.3 ppm; a multiplet for the CH-Hg proton. | Resonances corresponding to the decyl chain, the methoxy (B1213986) group, and the proton on the carbon bearing the mercury atom. |

| ¹³C NMR | Multiple signals in the aliphatic region; a signal around δ 56 ppm for the methoxy carbon; a signal for the carbon bonded to mercury. | Confirmation of the carbon skeleton and the presence of the methoxy group. The position of the C-Hg signal would be characteristic. |

| Mass Spectrometry | A molecular ion peak cluster showing the characteristic isotopic pattern of mercury and bromine. Fragmentation involving cleavage of the C-Hg and C-Br bonds. libretexts.orgmsu.edulibretexts.org | Confirmation of the molecular weight and elemental composition. The fragmentation pattern would provide structural information. |

Note: The data in this table are predicted based on the analysis of analogous organomercury compounds, as experimentally determined spectra for this compound are not available in the searched literature.

Future advancements in mass spectrometry, such as ambient ionization techniques, could allow for the real-time analysis of reaction mixtures containing organomercurials with minimal sample preparation. spectroscopyonline.com Furthermore, the development of imaging techniques with molecular specificity could provide spatial information about the distribution of these compounds in complex matrices.

Computational Design of Organomercury Reagents with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the exploration of reaction mechanisms. berscience.orgmiljodirektoratet.nomdpi.com The application of density functional theory (DFT) and other computational methods to organomercury chemistry can provide valuable insights that complement experimental studies. berscience.org

Future research will increasingly rely on computational modeling to design new organomercury reagents with specific, tailored reactivity. By systematically modifying the structure of a compound like this compound in silico, researchers can predict how changes in the organic ligand or the halide will affect its stability, solubility, and reactivity in various chemical transformations.

For example, computational studies could be used to:

Predict the regioselectivity of reactions involving unsymmetrical organomercurials.

Calculate the activation barriers for different reaction pathways, helping to identify the most favorable conditions.

Design ligands that enhance the catalytic activity of mercury in specific reactions.

This synergy between computational prediction and experimental validation will accelerate the discovery and development of the next generation of functionalized organomercury reagents for organic synthesis. miljodirektoratet.no

Q & A

Q. What are the recommended synthetic routes for Bromo(2-methoxydecyl)mercury, and how is its purity validated?

this compound can be synthesized via mercury alkylation, where a Grignard reagent (e.g., 2-methoxydecylmagnesium bromide) reacts with mercury(II) bromide. The reaction requires anhydrous conditions and inert atmospheres to prevent side reactions. Purity is confirmed using H/C NMR to verify the methoxydecyl chain integrity, elemental analysis for Hg and Br content, and mass spectrometry (HRMS) for molecular ion validation. Residual solvents and byproducts are assessed via GC-MS .

Q. What safety protocols are critical when handling this compound?

Organomercury compounds require strict adherence to OSHA guidelines (TWA 0.01 mg/m for organomercury) and DFG MAK classifications (Confirmed Animal Carcinogen). Use fume hoods, PPE (nitrile gloves, lab coats), and closed systems to minimize exposure. Decomposition products (Hg vapor, Br) necessitate real-time mercury vapor detectors and HEPA filtration. Toxicity data from analogous compounds (e.g., LD 56 mg/kg for bromo(2-hydroxyethyl)mercury) suggest extreme caution in dosing .

Advanced Research Questions

Q. How does the 2-methoxydecyl substituent influence the compound’s reactivity compared to shorter-chain analogues?

The methoxy group introduces steric hindrance and electron-donating effects, altering nucleophilic substitution kinetics. For example, bromo(2-methoxycyclohexyl)mercury exhibits slower Hg-C bond cleavage compared to non-methoxy analogues due to reduced electrophilicity at the mercury center. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., reaction with thiols) quantify steric effects .

Q. What methodologies are employed to study thermal stability and decomposition pathways?

Thermogravimetric analysis (TGA) under nitrogen identifies decomposition onset temperatures (~150–200°C for similar compounds). Gas chromatography coupled with mass spectrometry (GC-MS) detects volatile products (e.g., Hg, Br, and methoxydecyl fragments). Residual mercury is quantified via cold vapor atomic absorption spectroscopy (CVAAS). Evidence from bromo(methyl)mercury decomposition (emitting Hg/Br) guides hazard mitigation .

Q. How can cyclic voltammetry (CV) resolve redox behavior, and what challenges arise from adsorption effects?

CV using a mercury electrode reveals reduction potentials of the Hg-C bond. For bromo derivatives, adsorption of reaction intermediates (e.g., Hg) can obscure peaks, requiring background subtraction or rotating disk electrodes. Bromo-substituted PA-824 analogues show split reduction waves (e.g., peaks I/I′ at −0.8 V vs. Ag/AgCl), necessitating controlled potential electrolysis to isolate products .

Q. How do researchers reconcile conflicting toxicity data among structurally similar organomercury compounds?

Discrepancies arise from substituent-specific bioavailability (e.g., methoxy groups altering lipid solubility) and model organisms (e.g., murine vs. zebrafish LD). Meta-analyses should normalize for molarity, exposure routes, and metabolic pathways. Comparative studies using in vitro hepatocyte assays and in vivo neurotoxicity models (e.g., glutathione depletion assays) improve cross-study validity .

Methodological Tables

Table 1. Key Analytical Techniques for this compound

| Technique | Application | Reference |

|---|---|---|

| H/C NMR | Structural confirmation of methoxydecyl chain | |

| HRMS | Molecular ion validation (calc. 451.2 g/mol) | |

| CVAAS | Mercury quantification post-decomposition |

Table 2. Toxicity Data for Analogous Compounds

| Compound | LD (IV, mouse) | Key Hazards |

|---|---|---|

| Bromo(2-hydroxyethyl)mercury | 56 mg/kg | Neurotoxicity, renal failure |

| Bromo(methyl)mercury | 172°C decomposition | Hg vapor release |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.